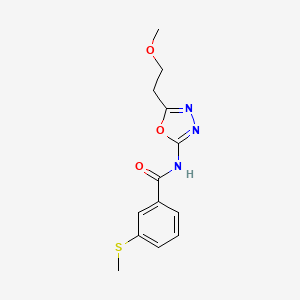

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

Description

N-(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyethyl group at position 5 and a benzamide moiety modified with a methylthio (-SMe) group at the meta position.

Properties

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-18-7-6-11-15-16-13(19-11)14-12(17)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYZGUXHTYGQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. The methoxyethyl and methylthio groups can modulate the compound’s lipophilicity and electronic properties, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole and benzamide derivatives, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues with 1,3,4-Oxadiazole Cores

2.1.1. Substituent Variations on the Oxadiazole Ring

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18, ) :

- Synthesis : Prepared via general method B using 3-thiomethoxybenzoic acid, oxalic anhydride, and pyridine (yield: 48%).

- Purity : 97.5% by HPLC.

- Key Difference : The oxadiazole ring is substituted with a dihydrodioxinyl group instead of 2-methoxyethyl. The thiomethoxy (-SOMe) group on the benzamide may influence electronic properties compared to methylthio (-SMe) .

- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (Compound 10, ): Synthesis: General method B (yield: 39%). Purity: 96.0% by HPLC.

2.1.2. Substituent Effects on Benzamide Moieties

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19, ) :

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5, ) :

Thiadiazole-Based Analogs

Research Implications and Gaps

- Structural Optimization : The 2-methoxyethyl group in the target compound may balance hydrophilicity and steric effects compared to bulkier substituents like tetrahydronaphthalenyl .

- Biological Activity Prediction : Based on LMM5 (), the methylthio group could enhance antifungal activity via thioredoxin reductase inhibition, but empirical validation is needed .

Biological Activity

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Below, we will explore its biological activity in detail, supported by data tables and research findings.

IUPAC Name

This compound

Molecular Formula

CHNOS

Key Features

- Oxadiazole ring : Known for its biological activity.

- Methylthio group : Enhances lipophilicity and bioavailability.

The mechanism of action for this compound involves interactions with biological macromolecules. The oxadiazole ring can inhibit or modulate enzyme activities by binding to specific targets. Additionally, the methylthio group increases the compound's ability to cross cell membranes, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Antifungal | |

| Escherichia coli | Moderate activity |

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.0 | Significant proliferation inhibition |

| HepG2 | 7.0 | Moderate cytotoxicity |

| A549 | 6.5 | Significant apoptosis induction |

| HeLa | 4.0 | Strong anticancer activity |

These results suggest that the compound may serve as a potential lead in anticancer drug development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested at varying concentrations (25 µg/mL to 200 µg/mL). Results indicated a dose-dependent response with notable inhibition zones observed for both bacteria and fungi.

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects on HeLa cells using flow cytometry to analyze cell cycle progression and apoptosis. The study found that treatment with the compound resulted in significant cell cycle arrest at the sub-G1 phase and increased apoptotic cell death compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, starting with the formation of intermediate benzamide derivatives. A common approach includes:

- Step I : Reaction of glycine with benzoyl chloride under alkaline conditions to form 2-benzamidoacetic acid, followed by purification via recrystallization from ethanol .

- Step II : Refluxing the intermediate with thiosemicarbazide and phosphorus oxychloride (POCl₃) to cyclize into the 1,3,4-oxadiazole core. POCl₃ acts as both a dehydrating agent and catalyst, requiring precise temperature control (reflux for 1–4 hours) to avoid side reactions .

- Step III : Functionalization of the oxadiazole ring with a 2-methoxyethyl group via nucleophilic substitution or coupling reactions.

Q. Key Conditions :

- Use of anhydrous solvents (e.g., acetone) and inert atmospheres to prevent hydrolysis.

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Yields are optimized by controlling stoichiometry (equimolar ratios of intermediates) and reflux duration.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) identify proton environments (e.g., methoxyethyl CH₃O- at δ ~3.3 ppm, methylthio S-CH₃ at δ ~2.5 ppm) and confirm aromatic substitution patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of oxadiazole) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the oxadiazole scaffold .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., orthorhombic system, space group P2₁2₁2₁) and hydrogen-bonding networks (e.g., N–H⋯N interactions) provide unambiguous structural proof .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, bioactivity) for this compound?

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA software) with experimental data to identify conformational mismatches. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Bioactivity Validation : If predicted enzyme inhibition (e.g., PFOR enzyme ) conflicts with assay results, reevaluate docking parameters (e.g., protonation states, active-site flexibility) or test for off-target effects via kinome-wide profiling.

- Crystallographic Refinement : Resolve ambiguities in hydrogen-bonding or torsion angles by refining X-ray data with software like SHELXL, ensuring thermal displacement parameters align with observed electron density .

Q. How does the electronic configuration of the oxadiazole ring influence the compound's intermolecular interactions, as observed in crystallographic studies?

The 1,3,4-oxadiazole ring exhibits π-deficient character, promoting:

- Hydrogen Bonding : N–H⋯N interactions between the oxadiazole N-atom and amide protons form centrosymmetric dimers, stabilizing crystal packing .

- Van der Waals Interactions : The methoxyethyl side chain enhances solubility but may reduce π-π stacking in hydrophobic environments .

- Electrostatic Effects : The methylthio group (–S–CH₃) contributes to electron density redistribution, affecting dipole-dipole interactions in polar solvents .

Q. What experimental approaches can elucidate the mechanism of action of this compound in anticancer assays, particularly in relation to enzyme inhibition pathways?

- Enzyme Kinetics : Measure IC₅₀ values against target enzymes (e.g., PFOR) using spectrophotometric assays monitoring NADH oxidation .

- Cellular Assays : Combine Western blotting (e.g., PARP cleavage for apoptosis) with siRNA knockdown of suspected targets to validate specificity.

- Molecular Dynamics Simulations : Simulate binding modes of the oxadiazole scaffold to ATP-binding pockets (e.g., kinases) and correlate with mutagenesis data .

- Metabolomics : Track changes in TCA cycle intermediates (via LC-MS) to identify metabolic disruptions caused by enzyme inhibition .

Q. How can researchers address contradictions in biological activity data across structurally similar oxadiazole derivatives?

- SAR Analysis : Systematically vary substituents (e.g., methoxyethyl vs. benzylthio) and compare bioactivity trends. For example, replacing sulfur with oxygen in the oxadiazole ring may alter redox properties and cytotoxicity .

- Proteomics Profiling : Use affinity chromatography or pull-down assays to identify off-target proteins that may explain divergent results.

- Solubility Optimization : Adjust formulation (e.g., DMSO concentration, co-solvents) to ensure consistent bioavailability in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.